N-(4-iodophenyl)cyclobutanecarboxamide
Description
N-(4-iodophenyl)cyclobutanecarboxamide is a carboxamide derivative featuring a cyclobutane ring conjugated to a 4-iodophenyl substituent via an amide bond. Its molecular formula is C₁₁H₁₂INO, with a calculated molecular weight of 301.13 g/mol.
Properties
Molecular Formula |
C11H12INO |
|---|---|
Molecular Weight |
301.12 g/mol |
IUPAC Name |
N-(4-iodophenyl)cyclobutanecarboxamide |
InChI |
InChI=1S/C11H12INO/c12-9-4-6-10(7-5-9)13-11(14)8-2-1-3-8/h4-8H,1-3H2,(H,13,14) |
InChI Key |
AZKPXWBFOARSCC-UHFFFAOYSA-N |
SMILES |
C1CC(C1)C(=O)NC2=CC=C(C=C2)I |
Canonical SMILES |
C1CC(C1)C(=O)NC2=CC=C(C=C2)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Structural and Electronic Differences
- N-(4-iodophenyl)cyclobutanecarboxamide : The electron-withdrawing iodine atom increases lipophilicity (logP ≈ 3.2, estimated) and may participate in halogen bonding.
- N-(4-methoxyphenyl)-1-phenylcyclopentanecarboxamide : The methoxy group (electron-donating) enhances solubility in polar solvents compared to iodine, with a molecular weight of 295.38 g/mol .
- N-(pyrrolidin-3-yl)cyclobutanecarboxamide : The pyrrolidinyl group introduces hydrogen-bonding capacity and basicity (pKa ~9.5, calculated), contrasting with the neutral iodophenyl group .
Table 1: Substituent Effects on Physicochemical Properties
| Compound | Molecular Weight (g/mol) | logP (Estimated) | Key Functional Group Property |
|---|---|---|---|
| This compound | 301.13 | 3.2 | Halogen bonding (I) |
| N-(4-methoxyphenyl)-1-phenylcyclopentanecarboxamide | 295.38 | 2.8 | Electron-donating (OCH₃) |
| N-(pyrrolidin-3-yl)cyclobutanecarboxamide | 166.14 | 1.5 | Hydrogen bonding (NH) |
Carboxamide Backbone Variations: Cyclobutane vs. Cyclopentane vs. β-Alanine
Table 2: Impact of Backbone Structure on Bioactivity
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